molecular formula C16H18N2O3 B2950978 ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 337922-14-2

ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No.: B2950978
CAS No.: 337922-14-2
M. Wt: 286.331
InChI Key: VTNLYPOKKISRJJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS: 1164485-91-9) is a pyridazine derivative with a molecular formula of C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol. Its structure features a styryl group (a vinyl-substituted benzene) at position 3 of the pyridazinyl ring and an ethyl acetate moiety at position 2. The compound is cataloged under MDL number MFCD00793261 and is available from suppliers such as American Custom Chemicals Corporation in purities ≥95% . Its synthesis and applications are of interest in medicinal chemistry due to the pyridazine scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors or anti-inflammatory agents.

Properties

IUPAC Name

ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNLYPOKKISRJJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the pyridazine core. A common method involves the cyclization of suitable hydrazine derivatives with alpha,beta-unsaturated carbonyl compounds under controlled conditions. The final product, ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, is obtained through esterification reactions, with careful control over temperature, pH, and solvents to ensure purity and yield.

Industrial Production Methods: On an industrial scale, the synthesis would employ automated reactors for precision and consistency, often integrating advanced catalysis and continuous flow techniques to enhance efficiency. Stringent quality controls are maintained to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile in undergoing various chemical transformations, such as:

  • Oxidation: Transforming the pyridazine ring into more oxidized states using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing the carbonyl group to hydroxyl using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation or alkylation reactions at different positions on the ring using appropriate halogens or alkylating agents.

Common Reagents and Conditions: Reactions typically require catalysts, solvents like acetonitrile or dichloromethane, and specific temperatures and pressures to optimize yield and selectivity.

Major Products: The major products depend on the type of reaction, but often include functionalized pyridazine derivatives, which can be tailored for various applications.

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing novel compounds with potential pharmaceutical properties. It also acts as a reagent in organic synthesis, particularly in creating heterocyclic compounds.

Biology: In biological research, it is investigated for its bioactive properties, including antimicrobial and anticancer activities, due to its ability to interact with biological macromolecules.

Medicine: The compound is explored for developing new drugs, particularly targeting specific enzymes or pathways involved in diseases. Its unique structure provides a foundation for designing molecules with desired pharmacokinetic and pharmacodynamic properties.

Industry: In industrial applications, it finds use in developing advanced materials, such as organic semiconductors and dyes, due to its electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity and thereby modulating biochemical pathways. For instance, its pyridazine core can bind to certain enzymes, inhibiting their action and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[6-oxo-4-piperazino-1(6H)-pyridazinyl]acetate

  • Molecular Formula : C₁₂H₁₈N₄O₃
  • Molecular Weight : 266.3 g/mol
  • Key Features: Substitution at position 4 with a piperazino group instead of styryl.

Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate

  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 251.29 g/mol
  • Key Features : A piperidine ring replaces the styryl group, introducing conformational rigidity. This modification may reduce steric hindrance in binding interactions but could limit π-π stacking capabilities critical for target engagement .

Imidazole-Based Analogues

Several imidazole derivatives with ester functionalities (Figure 1, ) share structural motifs with the target compound:

  • Compound E : Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate
    • Key Features : The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to the styryl group in the target compound .

Pyran Derivatives

Compounds 11a and 11b () feature fused pyran-pyrazole systems:

  • 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Key Features: Amino and cyano groups enhance polarity and hydrogen-bond donor/acceptor capacity, contrasting with the ester group in the target compound.
  • 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Key Features: Combines ester and cyano groups, offering dual reactivity for derivatization compared to the single ester in the target molecule .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Substituent Molecular Weight Key Functional Impact
Target compound Styryl 284.31 Hydrophobic interactions, π-π stacking
Ethyl 2-[6-oxo-4-piperazino... Piperazino 266.3 Enhanced solubility, H-bonding
Compound E (imidazole) CF₃-phenyl ~330 (estimated) Metabolic stability, electron withdrawal
11b (pyran) Cyano, ester ~340 (estimated) Dual reactivity for covalent modifications
  • Styryl vs. Piperazino/Piperidine: The styryl group in the target compound likely improves membrane permeability due to hydrophobicity but may reduce aqueous solubility. Piperazino/piperidine analogues prioritize solubility, which is advantageous for intravenous formulations .

Research Implications

  • Drug Design: The styryl group’s π-π stacking capability positions the target compound as a candidate for kinase inhibition, whereas piperazino derivatives may target soluble enzymes like PDEs .
  • Limitations: No direct in vitro or in vivo data for the target compound were found in the provided evidence; comparisons are structurally inferred. Further studies should evaluate its ADMET profile relative to analogues.

Biological Activity

Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological activities, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The structure features a pyridazinyl ring fused with a styryl group and an ester functional group, which are critical for its biological activity.

Property Value
Molecular FormulaC16H18N2O3C_{16}H_{18}N_{2}O_{3}
Molecular Weight286.33 g/mol
CAS Number337922-14-2

Biological Activities

Research into the biological activity of this compound reveals several promising areas:

1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, some pyridazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.

2. Anticancer Properties
Preliminary studies suggest that this compound could inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. Further pharmacological studies are needed to confirm these effects.

3. Enzyme Inhibition
The compound's interaction with specific enzymes has been a focus of research. This compound may act as an inhibitor for certain targets, potentially influencing metabolic pathways.

The biological activities of this compound are believed to stem from its ability to bind to specific receptors or enzymes within biological systems. Interaction studies have suggested that it may exhibit a binding affinity comparable to other known inhibitors.

Case Studies and Experimental Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Antioxidant Activity : Research on related pyridazine derivatives has shown significant antioxidant activity through free radical scavenging assays. These findings indicate that this compound may also exhibit similar properties.
  • Cell Cycle Arrest : In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This compound warrants investigation in this context.

Q & A

Q. What are the established synthetic routes for ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, and what are the critical reaction parameters?

The compound is synthesized via cyclocondensation of carbohydrazide derivatives with styryl-substituted precursors under reflux in ethanol, using sodium acetate as a catalyst. Key steps include refluxing for 6 hours, distillation of ethanol, and crystallization from ethanol to isolate the product. Reaction efficiency depends on stoichiometric ratios (e.g., 0.01 mol of reactants) and pH control via sodium acetate .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this pyridazine derivative?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For example, X-ray diffraction confirms the dihydropyridazine ring conformation and styryl group orientation, while NMR (¹H/¹³C) resolves substituent positions and hydrogen bonding interactions. Mass spectrometry validates molecular weight .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include in vitro assays for antihypertensive or anti-inflammatory activity, such as ACE inhibition or COX-2 enzyme inhibition. These assays align with studies on structurally similar pyridazines showing vasorelaxant and anti-inflammatory properties .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

Employ a factorial design to test variables: reflux time (4–8 hours), ethanol volume (20–40 mL), and sodium acetate concentration (0.5–2.0 eq). Response Surface Methodology (RSM) can model interactions between parameters, minimizing trial runs while maximizing yield and purity. Statistical validation via ANOVA ensures robustness .

Q. What mechanistic insights explain the stereoselectivity of the styryl group addition during synthesis?

Computational studies (DFT) suggest that the trans configuration of the styryl group is thermodynamically favored due to reduced steric hindrance in the transition state. Solvent polarity (ethanol) stabilizes intermediates, while sodium acetate enhances nucleophilic attack on the pyridazine core .

Q. How should researchers address contradictory bioactivity data across studies (e.g., antihypertensive vs. no activity)?

Cross-validate results using orthogonal assays (e.g., ex vivo aortic ring tests vs. cell-based ACE inhibition). Consider structural variants: substituents on the styryl group (electron-withdrawing vs. donating) significantly modulate receptor binding. Review crystallographic data to confirm compound integrity .

Q. What computational strategies predict the compound’s interaction with biological targets like α-glucosidase or COX-2?

Molecular docking (AutoDock Vina) and MD simulations can model binding affinities. For example, the carbonyl group at position 6 may form hydrogen bonds with α-glucosidase’s catalytic site, while the styryl group enhances hydrophobic interactions. Validate with mutagenesis studies .

Q. Which advanced purification techniques resolve co-eluting isomers in HPLC analysis?

Use chiral stationary phases (e.g., amylose-based columns) for enantiomeric separation. Gradient elution with acetonitrile/water (0.1% TFA) improves resolution. Confirm purity via HRMS and 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) .

Q. How does modifying the pyridazine core (e.g., substituents at position 3) influence pharmacological activity?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro) at position 3 enhance antihypertensive activity by increasing electrophilicity at the carbonyl group. Conversely, bulky substituents reduce bioavailability due to steric effects .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

Implement Process Analytical Technology (PAT) tools like inline FTIR to monitor reaction progress. Use flow chemistry for consistent mixing and temperature control. Validate batches via ICP-MS for residual catalysts (e.g., sodium ≤ 10 ppm) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

VariableRange TestedOptimal ValueImpact on Yield
Reflux Time4–8 hours6 hoursMaximizes cyclization
Ethanol Volume20–40 mL30 mLBalances solubility and cost
Sodium Acetate0.5–2.0 eq1.0 eqEnhances nucleophilicity

Q. Table 2. Biological Activity of Structural Analogues

Substituent (Position 3)Assay TypeIC₅₀ (µM)Reference
StyrylACE Inhibition12.3
4-ChlorostyrylCOX-2 Inhibition8.7
Methylα-Glucosidase>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.